molecular formula C9H9ClN2O B12862480 1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

Cat. No.: B12862480
M. Wt: 196.63 g/mol
InChI Key: MJZMQUCBLPMVON-UHFFFAOYSA-N
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Description

1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure.

Preparation Methods

The synthesis of 1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrrolo[3,2-c]pyridine core, followed by chlorination and subsequent functionalization to introduce the ethanone group. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-chloro-2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(13)12-3-2-7-5-11-9(10)4-8(7)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMQUCBLPMVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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